![molecular formula C20H26O2 B12631733 1-Methoxy-2-{[1-(methoxymethyl)cyclohexyl]methyl}naphthalene CAS No. 922165-53-5](/img/structure/B12631733.png)
1-Methoxy-2-{[1-(methoxymethyl)cyclohexyl]methyl}naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-2-{[1-(methoxymethyl)cyclohexyl]methyl}naphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a methoxy group and a cyclohexylmethyl group attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-2-{[1-(methoxymethyl)cyclohexyl]methyl}naphthalene typically involves multi-step organic reactions. One common approach is the alkylation of naphthalene derivatives with cyclohexylmethyl halides in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-pressure reactors to optimize yield and purity. The use of advanced purification methods such as chromatography and recrystallization ensures the production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
1-Methoxy-2-{[1-(methoxymethyl)cyclohexyl]methyl}naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction reactions using hydrogen gas and metal catalysts such as palladium on carbon can convert the compound to its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Reduced naphthalene derivatives.
Substitution: Halogenated naphthalenes.
Aplicaciones Científicas De Investigación
1-Methoxy-2-{[1-(methoxymethyl)cyclohexyl]methyl}naphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Methoxy-2-{[1-(methoxymethyl)cyclohexyl]methyl}naphthalene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-Methoxy-2-methylbenzene: A simpler aromatic compound with a methoxy group and a methyl group attached to the benzene ring.
1-Methoxy-2-methyl-1-(trimethylsiloxy)propene: A compound with a methoxy group and a trimethylsiloxy group attached to a propene backbone.
Uniqueness
1-Methoxy-2-{[1-(methoxymethyl)cyclohexyl]methyl}naphthalene is unique due to its complex structure, which includes both a naphthalene ring and a cyclohexylmethyl group. This structural complexity imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
922165-53-5 |
|---|---|
Fórmula molecular |
C20H26O2 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
1-methoxy-2-[[1-(methoxymethyl)cyclohexyl]methyl]naphthalene |
InChI |
InChI=1S/C20H26O2/c1-21-15-20(12-6-3-7-13-20)14-17-11-10-16-8-4-5-9-18(16)19(17)22-2/h4-5,8-11H,3,6-7,12-15H2,1-2H3 |
Clave InChI |
RTKGLACHWSFVQN-UHFFFAOYSA-N |
SMILES canónico |
COCC1(CCCCC1)CC2=C(C3=CC=CC=C3C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Naphthalen-2-yl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12631660.png)

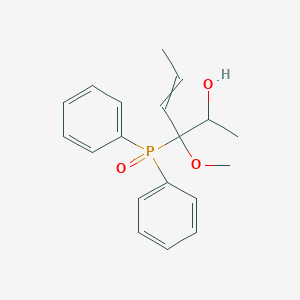
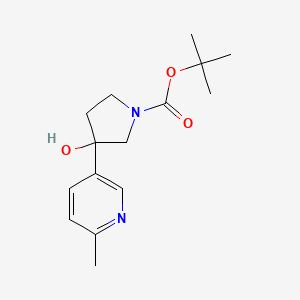

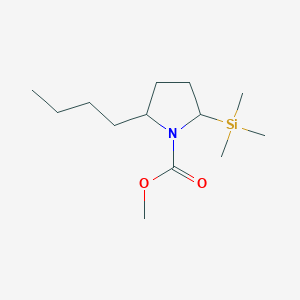
![1-[1-(4-fluorophenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]-3-phenylpropan-1-one](/img/structure/B12631681.png)
![2-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12631698.png)
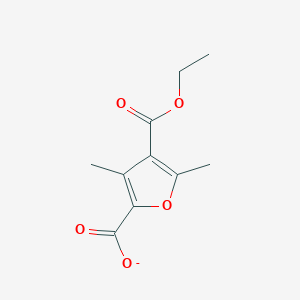
![methyl (1R,9R,11S,14E,17S)-14-ethylidene-2-(methoxymethyl)-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B12631715.png)
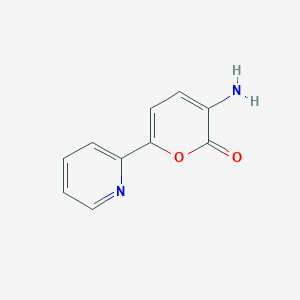
![2-Bromo-6-(3-nitro-phenyl)-imidazo[2,1-B]thiazole](/img/structure/B12631747.png)
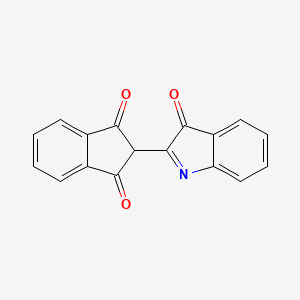
![N-((1-ethylpyrrolidin-2-yl)methyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide hydrochloride](/img/structure/B12631752.png)
